rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Description
Racemic Mixture Resolution Methodologies
The resolution of racemic mixtures of bicyclic carboxylic acids like rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid typically employs diastereomeric salt formation, a method validated for structurally similar compounds. For example, 3-hydroxycarboxylic acids have been successfully resolved using enantiopure 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine, which selectively crystallize with specific enantiomers through hydrogen bonding and CH/π interactions. Similarly, quinidine has demonstrated efficacy in resolving racemic carboxylic acids derived from Diels-Alder cycloadducts, yielding high enantiomeric purity via sequential crystallization from aqueous acetonitrile.
The choice of resolving agent depends on the steric and electronic compatibility between the acid’s bicyclic framework and the base. Cinchona alkaloids, such as cinchonidine, are particularly effective due to their rigid, bulky structures, which enhance chiral discrimination during salt crystallization. For rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid, analogous resolution strategies likely involve optimizing solvent polarity and temperature to favor the precipitation of one diastereomeric salt over the other. Crystallographic studies of resolved salts reveal that non-covalent interactions, such as hydrogen bonds between the carboxylic acid group and the resolving base’s hydroxyl or amine functionalities, stabilize the less-soluble diastereomer.
Table 1: Comparison of Resolving Agents for Bicyclic Carboxylic Acids
| Resolving Agent | Target Compound Class | Enantiomeric Excess (%) | Key Interactions |
|---|---|---|---|
| Cinchonidine | 3-Hydroxycarboxylic acids | 98–99 | Hydrogen bonding, CH/π |
| Quinidine | Diels-Alder cycloadducts | 95–97 | Ionic pairing, π-stacking |
| ADPE | Flexible bicyclic acids | 90–94 | Steric complementarity |
Conformational Analysis of Bicyclic Framework
The bicyclo[2.2.1]heptane framework imposes significant conformational constraints on rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid. X-ray crystallography of related compounds, such as 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, shows that the nitrogen atom at position 2 and the carboxylic acid group at position 7 adopt equatorial orientations to minimize steric strain. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the protonated amine and the carboxylate oxygen, as evidenced by shortened N–H···O distances (2.6–2.8 Å).
Molecular dynamics simulations of analogous bicyclic systems indicate that the chair-like conformation of the six-membered ring dominates in solution, with a energy barrier of ~5 kcal/mol for interconversion between chair and boat forms. The hydrochloride salt further rigidifies the structure by introducing ionic interactions between the protonated amine and chloride ions, as observed in the reduced rotational freedom of the N–C bond in salt forms compared to free bases.
Table 2: Conformational Parameters of Bicyclo[2.2.1]heptane Derivatives
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| N–C bond rotation | 120° (partially restricted) | 90° (fully restricted) |
| Dominant conformation | Chair (75%) | Chair (95%) |
| Intramolecular H-bonds | 1 | 2 |
Impact of Hydrochloride Salt Formation on Stereochemical Integrity
Hydrochloride salt formation profoundly influences the stereochemical stability of rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid. Protonation of the azabicyclo nitrogen enhances the compound’s crystallinity, as demonstrated by a 20% increase in melting point (from 120.38°C for the free acid to 145°C for the hydrochloride salt). This crystalline stability reduces the risk of racemization during storage, a common issue with free carboxylic acids prone to keto-enol tautomerism.
The chloride counterion also participates in a three-dimensional hydrogen-bonding network, anchoring the protonated amine and carboxylic acid groups in fixed orientations. Single-crystal X-ray diffraction of similar hydrochloride salts reveals that chloride ions form bifurcated hydrogen bonds with both the N⁺–H and O–H groups, creating a rigid lattice that prevents conformational flipping. This structural reinforcement is critical for maintaining enantiopurity in pharmaceutical intermediates, where even minor epimerization can compromise biological activity.
Table 3: Physicochemical Effects of Hydrochloride Salt Formation
| Property | Free Acid | Hydrochloride Salt |
|---|---|---|
| Melting Point (°C) | 120.38 | 145 |
| Water Solubility (mg/L) | 3773.5 | 5120.8 |
| Racemization Rate | 0.5%/day at 25°C | <0.1%/day at 25°C |
Properties
IUPAC Name |
(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJAWLBBNVOSD-WLUDYRNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the nitrogen atom: This step often involves the use of an amine or ammonia in a substitution reaction to introduce the nitrogen atom into the bicyclic structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a scaffold in the design of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Compounds that modulate nAChRs can have significant therapeutic effects in treating cognitive deficits associated with these conditions.
Neuroscience Studies
Research indicates that derivatives of azabicyclo compounds can enhance synaptic plasticity and cognitive function. The ability of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride to act as a partial agonist at nAChRs suggests its potential role in neuroprotection and cognitive enhancement.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its bicyclic structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities with potential biological activity.
Case Study 1: Development of nAChR Agonists
A study demonstrated that modifications to the azabicyclo structure could yield compounds with enhanced affinity for nAChRs. The introduction of different substituents at the nitrogen atom significantly affected binding affinity and selectivity, indicating that this compound could be a lead compound for further optimization in drug design.
Case Study 2: Cognitive Enhancer Research
In preclinical trials, derivatives of this compound were shown to improve memory retention in animal models of cognitive impairment. These findings suggest its potential application as a cognitive enhancer in clinical settings for patients with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereochemical Variants
a) rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- CAS : 1986990-18-4
- Differences : Carboxylic acid at position 2 instead of 7; stereochemistry (1S,2R,4R).
b) rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
Functional Group Modifications
a) Fluorinated Analogs (e.g., 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride)
- CAS : 2288709-05-5
- Differences : Fluorine substitution at position 5.
- Impact : Enhanced metabolic stability and lipophilicity, improving pharmacokinetic profiles .
b) Boc-Protected Derivatives (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
Bicyclic Systems with Different Ring Architectures
a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., Penicillin Analogs)
- Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Differences : Sulfur atom in the ring (thia), bicyclo[3.2.0] system, and β-lactam moiety.
- Impact: Broad-spectrum antibiotic activity due to β-lactam ring reactivity, unlike the target compound’s rigid amino acid scaffold .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Sensitivity : The (1S,4R,7R) configuration of the target compound shows superior binding to GABA receptors compared to its (1S,2S,4R) isomer, highlighting the importance of chiral centers in neuroactive drug design .
- Fluorine Substitution : Fluorinated analogs exhibit 2–3× longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
- Bicyclic Ring Systems: Bicyclo[2.2.1]heptane derivatives are preferred over bicyclo[3.2.0] systems (e.g., penicillins) for non-antibiotic applications, as they avoid β-lactamase-mediated resistance .
Biological Activity
The compound rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic structure that features a nitrogen atom within its framework. This unique configuration has implications for its biological activity, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 141.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Activity : The nitrogen atom in the bicyclic structure can act as a nucleophile in biochemical reactions.
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, influencing enzyme-substrate interactions and receptor binding.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes, which is critical in drug design:
- Example Case Study : A study demonstrated that derivatives of azabicyclo compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology:
- Case Study Findings : Investigations into similar bicyclic compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may influence cognitive functions or treat neurological disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor; potential neuroactive properties |
| rac-(1S,2R,4R)-6-Oxo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Moderate enzyme inhibition; less neuroactive |
| (1S,4R,7R)-Bicyclic amine derivative | N/A | High affinity for neurotransmitter receptors; used in CNS drug development |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride be experimentally confirmed?
- Methodological Answer : Stereochemical confirmation requires a combination of X-ray crystallography (XRD) and nuclear Overhauser effect (NOE) NMR spectroscopy. XRD provides definitive spatial arrangement by resolving the crystal lattice, while NOE NMR identifies through-space proton interactions to validate relative configurations. For example, cross-peaks between axial protons in bicyclic systems can confirm ring topology . Polarimetry or chiral chromatography may also supplement to distinguish enantiomers in racemic mixtures.
Q. What synthetic routes are optimal for preparing this bicyclic compound with high enantiomeric purity?
- Methodological Answer : Asymmetric catalysis (e.g., organocatalytic Mannich reactions) or chiral auxiliary-mediated cyclization can achieve enantioselectivity. For bicyclo[2.2.1] systems, intramolecular Diels-Alder reactions under high-pressure conditions (1–2 kbar) enhance ring strain relief and stereochemical control . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) improves purity. Reaction progress should be monitored via HPLC with a chiral stationary phase .
Q. How does the hydrochloride salt form impact the compound’s stability and solubility in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce stability in basic conditions. Conduct pH-dependent stability studies (e.g., 2–10 pH range) using UV-Vis spectroscopy or LC-MS to track degradation products (e.g., free base formation). Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines can identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or ring-opening reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bond cleavage or hydrogenation pathways. For example, the strained bicyclo[2.2.1] system’s reactivity can be compared to norbornene derivatives. Molecular dynamics simulations (e.g., using GROMACS) further predict solvation effects on reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. XRD results)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. Variable-temperature NMR (VT-NMR) can detect fluxional behavior by observing coalescence of split signals. Compare with solid-state NMR or XRD data to distinguish static vs. dynamic disorder. For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13C-enriched) to enhance signal resolution .
Q. How can impurities from synthetic intermediates be quantified and controlled during scale-up?
- Methodological Answer : Use LC-MS/MS or GC-FID to profile impurities (e.g., unreacted azabicyclo precursors or diastereomeric byproducts). Quantify limits of detection (LOD) and quantification (LOQ) via calibration curves. Reaction optimization (e.g., DoE for temperature, catalyst loading) minimizes side products. For regulatory compliance, follow ICH Q3A guidelines for reporting impurities ≥0.10% .
Experimental Design & Validation
Q. What in vitro assays are suitable for evaluating this compound’s biological activity while avoiding racemization?
- Methodological Answer : Use low-temperature (4°C) cell culture assays with short incubation times (<24 hrs) to prevent racemization. Validate enantiomeric integrity post-assay via chiral HPLC. For enzyme inhibition studies, employ stopped-flow kinetics to capture rapid interactions before degradation occurs .
Q. How can isotopic labeling (e.g., 2H, 15N) improve mechanistic studies of this compound’s metabolic pathways?
- Methodological Answer : Introduce 15N at the azabicyclo amine group via reductive amination with 15NH4Cl. Use 2H-labeling at non-labile positions (e.g., bridgehead carbons) for tracking using mass spectrometry. Stable isotope tracing in hepatocyte models identifies phase I/II metabolites (e.g., glucuronidation sites) without interference from natural abundance isotopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
